4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Overview
Description
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers: is an organic compound that features a cyclohexane ring substituted with a tetrahydropyran-4-yloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers typically involves the reaction of cyclohexanecarboxylic acid with tetrahydropyran-4-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the tetrahydropyran-4-yloxy group can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanecarboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the development of new bioactive molecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development due to its unique structural features.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Aminotetrahydropyran: A related compound with an amino group instead of a carboxylic acid group.
Tetrahydro-2H-pyran-4-ylmethanol: A compound with a hydroxyl group instead of a carboxylic acid group.
Cyclohexanecarboxylic acid: The parent compound without the tetrahydropyran-4-yloxy substitution.
Uniqueness: Trans-4-(Tetrahydro-pyran-4-yloxy)-cyclohexanecarboxylic acid is unique due to the presence of both the tetrahydropyran-4-yloxy group and the carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h9-11H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIAJVHMFMDING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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